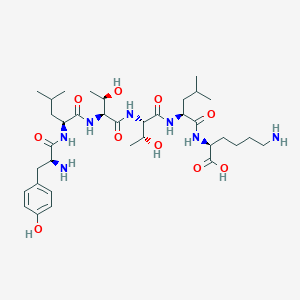
bicyclo-HMX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo-HMX, also known as cis-1,3,4,6-tetranitrooctahydroimidazo-[4,5-d]imidazole, is a novel secondary nitramine explosive. It has a molecular structure similar to the well-known nitramine compound HMX, but with a bicyclic framework. This compound is of significant interest due to its high energy density, high melting point, and desirable thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo-HMX involves the nitration of a precursor compound under controlled conditions. The precursor is typically a bicyclic amine, which undergoes nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. Additionally, safety measures are implemented to handle the highly reactive and potentially hazardous intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo-HMX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert this compound into less nitrated compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Bicyclo-HMX has a wide range of scientific research applications:
Chemistry: It is used as a high-energy density compound in the development of new explosives and propellants.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in drug delivery mechanisms.
Medicine: Its derivatives are being studied for their potential therapeutic properties.
Industry: This compound is used in the production of advanced materials with high energy density and stability
Wirkmechanismus
The mechanism of action of bicyclo-HMX involves the rapid release of energy through the decomposition of its nitramine groups. The primary molecular target is the N-NO2 bond, which undergoes cleavage under thermal or mechanical stress. This leads to the formation of highly reactive intermediates that further decompose, releasing a significant amount of energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane): Similar in structure but monocyclic.
RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine): Another nitramine explosive with a different ring structure.
CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane): A highly nitrated cage compound with superior detonation properties.
Uniqueness
Bicyclo-HMX is unique due to its bicyclic framework, which imparts higher density and stability compared to its monocyclic analogs. It also exhibits better mechanical properties and lower sensitivity, making it a promising candidate for high-energy applications .
Eigenschaften
CAS-Nummer |
473796-67-7 |
|---|---|
Molekularformel |
C4H6N8O8 |
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
1,3,4,6-tetranitro-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole |
InChI |
InChI=1S/C4H6N8O8/c13-9(14)5-1-6(10(15)16)4-3(5)7(11(17)18)2-8(4)12(19)20/h3-4H,1-2H2 |
InChI-Schlüssel |
WVDWGNXPYJFOMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C2C(N1[N+](=O)[O-])N(CN2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)



![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)






![Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-](/img/structure/B14233228.png)
